Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate
Description
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is an organoiodine compound featuring a phenyl ring substituted with an iodine atom at the 2-position and methoxy groups at the 3- and 4-positions, linked to a methyl acetate moiety. The iodine substituent enhances its utility in Suzuki-Miyaura couplings, while the electron-donating methoxy groups influence its electronic properties and reactivity .
Properties
IUPAC Name |
methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYRNTJELWQZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Advanced Methodologies and Catalytic Systems
Recent advances have focused on improving atom economy and reducing reliance on stoichiometric reagents. Transition-metal-catalyzed iodination, particularly using palladium or copper complexes, enables milder conditions and enhanced selectivity. For instance, a Pd(OAc)₂-catalyzed reaction with N-iodosuccinimide (NIS) in acetonitrile achieves 89% yield at 50°C, minimizing side reactions . Copper(I) iodide has also been employed in Ullmann-type couplings, though with moderate efficiency (72% yield) .
Comparative Analysis of Iodination Methods
| Method | Reagents | Temperature | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| NaI/NaOCl/NaOH | NaI, NaOCl, NaOH | 0–25°C | 85–92 | >90 |
| Pd(OAc)₂/NIS | Pd(OAc)₂, NIS | 50°C | 89 | 95 |
| CuI/I₂ | CuI, I₂ | 80°C | 72 | 85 |
Purification and Characterization
Crude Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v) or crystallization from a methanol/water mixture. High-performance liquid chromatography (HPLC) analyses reveal ≥98% purity in optimized protocols . Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the ortho-iodo substituent results in distinct splitting patterns for aromatic protons (δ 7.24 ppm, singlet) .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable scalable iodination by maintaining precise temperature control and reducing reaction times. A pilot-scale process using microfluidic reactors achieved 87% yield with 10-fold throughput increases compared to batch methods . Downstream esterification is conducted in multi-stage stirred tanks, with in-line IR spectroscopy monitoring conversion in real time.
Key Industrial Challenges:
-
Handling corrosive iodine reagents
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Waste management of sodium hypochlorite byproducts
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Ensuring consistent regioselectivity at scale
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups and the aromatic ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the iodo and methoxy groups is believed to enhance biological activity by increasing lipophilicity and modulating receptor interactions.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:
- Cross-coupling reactions : Serving as a building block for synthesizing biaryl compounds.
- Functionalization reactions : The iodo group can be substituted to introduce various functional groups, expanding the chemical diversity of synthesized compounds.
This compound has been tested for its biological activities, including:
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits activity against certain bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 62.5 µg/mL | 125 µg/mL |
| Escherichia coli | 125 µg/mL | 250 µg/mL |
Case Study 1: Antitumor Activity
In a study conducted on various cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria. The compound demonstrated notable bactericidal activity with an MBC below 250 µg/mL for several tested strains.
Mechanism of Action
The mechanism of action of Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and the iodine atom can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Key Structural and Electronic Differences
Key Observations :
- Iodine vs. Halogens : The iodine atom in the target compound provides a heavy atom effect, facilitating crystallographic studies and serving as a leaving group in nucleophilic substitutions. Chlorine or bromine analogs (e.g., ) exhibit lower steric hindrance but reduced polarizability.
- Methoxy Groups : The 3,4-dimethoxy configuration increases electron density on the aromatic ring, enhancing resonance stabilization. This contrasts with hydroxy-substituted analogs (e.g., ), where hydrogen bonding dominates.
Key Observations :
Physical and Spectroscopic Properties
Table 3: NMR and MS Data Comparison
Key Observations :
- Iodine’s Impact : The iodine atom deshields adjacent protons, causing downfield shifts in aromatic H signals compared to chlorine or bromine analogs .
- Methoxy Groups : Sharp singlets at δ 3.6–3.8 ppm in ¹H NMR confirm the presence of methoxy substituents, a feature shared across dimethoxy derivatives .
Biological Activity
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom and methoxy groups, which are known to influence its biological properties. The structural formula can be represented as follows:
This compound’s lipophilicity and ability to penetrate biological membranes are enhanced by the methoxy groups, which may also contribute to its interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 | 31.25 | Bactericidal |
| Compound B | Escherichia coli | 62.5 - 500 | 125 - >2000 | Bacteriostatic |
| This compound | TBD | TBD | TBD | TBD |
Note : The exact values for this compound are yet to be determined in specific studies.
Cytotoxicity Studies
Cytotoxicity is a crucial aspect when evaluating the safety and efficacy of any potential therapeutic agent. Preliminary studies on similar compounds indicate varying levels of cytotoxic effects on different cancer cell lines. For example:
- IC50 values for related compounds ranged from to against CLL cell lines.
- Compounds with similar substituents demonstrated pro-apoptotic effects in these cell lines.
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |
|---|---|---|---|
| Compound C | HG-3 (CLL) | 0.17 - 2.69 | 82 - 95 |
| Compound D | PGA-1 (CLL) | 0.35 - 1.97 | 87 - 97 |
Case Studies and Research Findings
Research has shown that compounds containing iodine and methoxy groups often exhibit enhanced biological activity due to their ability to interact with biological macromolecules effectively. For instance:
- Antiviral Activity : Some derivatives have shown promising results in inhibiting viral replication, particularly in HIV studies where IC50 values were significantly low.
- Anticancer Properties : In vitro studies indicated that similar compounds could induce apoptosis in cancer cells through ROS-mediated pathways.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as enzymes or receptors critical for pathogen survival or cancer cell proliferation.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate in laboratory settings?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol and sulfuric acid under reflux, followed by iodination. For example, iodination of a precursor like 2-(3,4-dimethoxyphenyl)acetic acid can be achieved using iodine and a suitable oxidizing agent. Post-reaction purification often involves recrystallization from ethanol or column chromatography . Advanced methods may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the iodine substituent, as seen in similar dimethoxyphenyl derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the methoxy, acetate, and iodophenyl groups. The iodine atom induces distinct splitting patterns in aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identification of ester carbonyl (C=O) stretches (~1740 cm) and methoxy C-O bonds .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Methodological Answer : Recrystallization using ethanol or methanol-water mixtures is common for removing unreacted starting materials. For complex mixtures, silica gel column chromatography with hexane/ethyl acetate gradients is recommended. Purity can be assessed via thin-layer chromatography (TLC) or HPLC .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the iodophenylacetate framework?
- Methodological Answer : The iodine substituent serves as a reactive site for palladium-catalyzed couplings. Key parameters include:
- Catalyst System : Pd(dppf)Cl·CHCl with CsCO as a base in DMF/HO under microwave irradiation (100°C, 30 minutes) .
- Substrate Compatibility : Arylboronic acids with electron-withdrawing groups enhance coupling efficiency.
- Workup : Post-reaction quenching with ice water and extraction with dichloromethane, followed by column purification .
Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software address them?
- Methodological Answer : The heavy iodine atom causes strong absorption and anomalous scattering, complicating data collection. SHELXL (part of the SHELX suite) is optimized for refining such structures:
Q. How do protecting group strategies influence the synthesis of derivatives with varying methoxy substitutions?
- Methodological Answer : Methoxy groups are typically introduced via demethylation or protected during synthesis. For example:
- Deprotection : Boron tribromide (BBr) in dichloromethane selectively removes methyl groups from dimethoxy precursors .
- Protection : Acetic anhydride protects hydroxyl groups during esterification, followed by base-induced deprotection (e.g., NaOH in methanol) .
Q. What strategies resolve contradictory data in spectral analysis, such as unexpected splitting in NMR spectra?
- Methodological Answer :
- Dynamic Effects : Rotational barriers in the acetate group can cause splitting; variable-temperature NMR clarifies this.
- Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) identifies byproducts or diastereomers .
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR shifts to cross-validate experimental data .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions for this compound
Table 2 : Crystallographic Refinement Parameters Using SHELX
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
